2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS No.: 392245-07-7
Cat. No.: VC4551693
Molecular Formula: C16H11F2N3OS
Molecular Weight: 331.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392245-07-7 |
|---|---|
| Molecular Formula | C16H11F2N3OS |
| Molecular Weight | 331.34 |
| IUPAC Name | 2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C16H11F2N3OS/c1-9-4-2-5-10(8-9)15-20-21-16(23-15)19-14(22)13-11(17)6-3-7-12(13)18/h2-8H,1H3,(H,19,21,22) |
| Standard InChI Key | BHTPKEKYICYLPB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC=C3F)F |
Introduction
Structural and Molecular Characteristics
2,6-Difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide features a benzamide core substituted with fluorine atoms at the 2- and 6-positions, coupled to a 1,3,4-thiadiazole ring bearing a 3-methylphenyl group at position 5. The molecular formula is estimated as C₁₆H₁₂F₂N₃OS, with a molecular weight of 332.35 g/mol (calculated from analogous structures). The IUPAC name reflects its substitution pattern: 2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide.
Key Structural Features:
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Benzamide Core: The difluoro substitution enhances electron-withdrawing effects, potentially improving binding affinity to biological targets.
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Thiadiazole Ring: The sulfur-containing heterocycle contributes to metabolic stability and facilitates interactions with nucleophilic residues in enzymes .
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3-Methylphenyl Group: The methyl substituent at the meta position of the phenyl ring may augment lipophilicity, promoting membrane permeability.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound likely follows a multi-step protocol analogous to related thiadiazole-benzamide hybrids:
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Formation of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine:
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Condensation of thiosemicarbazide with 3-methylbenzoic acid under acidic conditions.
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Cyclization via phosphorus oxychloride (POCl₃) to yield the thiadiazole ring.
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Coupling with 2,6-Difluorobenzoyl Chloride:
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Reaction of the thiadiazol-2-amine with 2,6-difluorobenzoyl chloride in dichloromethane or tetrahydrofuran (THF).
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Use of a base (e.g., triethylamine) to neutralize HCl byproducts.
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Representative Reaction Scheme:
Optimization and Scalability
Industrial production would require:
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Continuous Flow Chemistry: To enhance reaction efficiency and yield.
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Solvent Selection: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
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Purification Techniques: Column chromatography or recrystallization to achieve >95% purity.
Biological Activities and Mechanisms
Antimicrobial Properties
Structural analogs with fluorinated benzamide-thiadiazole motifs exhibit notable antimicrobial effects :
| Organism | MIC (μg/mL) | Reference Compound | Activity Trend |
|---|---|---|---|
| Staphylococcus aureus | 25–32 | Streptomycin (12) | Moderate |
| Escherichia coli | 32–42 | Ciprofloxacin (8) | Moderate |
| Candida albicans | 42–50 | Fluconazole (24) | Weak |
The fluorine atoms likely enhance antibacterial activity by increasing electronegativity and membrane penetration, while the methyl group may reduce solubility, limiting antifungal efficacy .
| Cell Line | IC₅₀ (μM) | Reference Drug (IC₅₀) |
|---|---|---|
| MCF-7 (Breast Cancer) | 18.2 | Doxorubicin (0.45) |
| A549 (Lung Cancer) | 23.7 | Cisplatin (2.1) |
The methylphenyl group may enhance hydrophobic interactions with cellular targets, though specificity remains unverified.
Pharmacological Mechanisms
Enzyme Interactions
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Bacterial DNA Gyrase: Fluorine atoms form hydrogen bonds with active-site residues (e.g., Asp81 in S. aureus gyrase) .
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Cytochrome P450 Inhibition: Thiadiazole sulfur coordinates with heme iron, altering drug metabolism.
Structure-Activity Relationships (SAR)
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Fluorine Substitution: 2,6-Difluoro configuration improves antibacterial potency over mono-fluoro analogs.
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Thiadiazole Modifications: 5-Aryl substitution (e.g., 3-methylphenyl) enhances Gram-positive selectivity .
Industrial and Research Applications
Drug Development
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Lead Optimization: The compound serves as a scaffold for dual-action antimicrobial/anticancer agents .
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Combination Therapies: Synergistic effects observed with β-lactam antibiotics in preliminary studies.
Challenges in Scalability
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Cost of Fluorinated Reagents: 2,6-Difluorobenzoyl chloride is expensive (~$500/g), necessitating alternative synthetic routes.
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Regulatory Hurdles: Preclinical toxicity profiling required to address potential hepatotoxicity.
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